Cas no 2137979-75-8 (5-amino-3-bromo-1-(prop-2-en-1-yloxy)methyl-1,2-dihydropyridin-2-one)
5-amino-3-bromo-1-(prop-2-en-1-yloxy)methyl-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-amino-3-bromo-1-(prop-2-en-1-yloxy)methyl-1,2-dihydropyridin-2-one
- 2137979-75-8
- EN300-1110927
- 5-amino-3-bromo-1-[(prop-2-en-1-yloxy)methyl]-1,2-dihydropyridin-2-one
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- Inchi: 1S/C9H11BrN2O2/c1-2-3-14-6-12-5-7(11)4-8(10)9(12)13/h2,4-5H,1,3,6,11H2
- InChI Key: YPSIXKRXPXLCFZ-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CN(C1=O)COCC=C)N
Computed Properties
- Exact Mass: 258.00039g/mol
- Monoisotopic Mass: 258.00039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 55.6Ų
5-amino-3-bromo-1-(prop-2-en-1-yloxy)methyl-1,2-dihydropyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110927-0.05g |
5-amino-3-bromo-1-[(prop-2-en-1-yloxy)methyl]-1,2-dihydropyridin-2-one |
2137979-75-8 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
| Enamine | EN300-1110927-0.1g |
5-amino-3-bromo-1-[(prop-2-en-1-yloxy)methyl]-1,2-dihydropyridin-2-one |
2137979-75-8 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
| Enamine | EN300-1110927-0.25g |
5-amino-3-bromo-1-[(prop-2-en-1-yloxy)methyl]-1,2-dihydropyridin-2-one |
2137979-75-8 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
| Enamine | EN300-1110927-0.5g |
5-amino-3-bromo-1-[(prop-2-en-1-yloxy)methyl]-1,2-dihydropyridin-2-one |
2137979-75-8 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
| Enamine | EN300-1110927-1.0g |
5-amino-3-bromo-1-[(prop-2-en-1-yloxy)methyl]-1,2-dihydropyridin-2-one |
2137979-75-8 | 1g |
$1299.0 | 2023-06-10 | ||
| Enamine | EN300-1110927-2.5g |
5-amino-3-bromo-1-[(prop-2-en-1-yloxy)methyl]-1,2-dihydropyridin-2-one |
2137979-75-8 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
| Enamine | EN300-1110927-5.0g |
5-amino-3-bromo-1-[(prop-2-en-1-yloxy)methyl]-1,2-dihydropyridin-2-one |
2137979-75-8 | 5g |
$3770.0 | 2023-06-10 | ||
| Enamine | EN300-1110927-10.0g |
5-amino-3-bromo-1-[(prop-2-en-1-yloxy)methyl]-1,2-dihydropyridin-2-one |
2137979-75-8 | 10g |
$5590.0 | 2023-06-10 | ||
| Enamine | EN300-1110927-1g |
5-amino-3-bromo-1-[(prop-2-en-1-yloxy)methyl]-1,2-dihydropyridin-2-one |
2137979-75-8 | 95% | 1g |
$914.0 | 2023-10-27 | |
| Enamine | EN300-1110927-5g |
5-amino-3-bromo-1-[(prop-2-en-1-yloxy)methyl]-1,2-dihydropyridin-2-one |
2137979-75-8 | 95% | 5g |
$2650.0 | 2023-10-27 |
5-amino-3-bromo-1-(prop-2-en-1-yloxy)methyl-1,2-dihydropyridin-2-one Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 5-amino-3-bromo-1-(prop-2-en-1-yloxy)methyl-1,2-dihydropyridin-2-one
5-Amino-3-bromo-1-(prop-2-en-1-yloxy)methyl-1,2-dihydropyridin-2-one (CAS No. 2137979-75-8): A Comprehensive Overview
5-Amino-3-bromo-1-(prop-2-en-1-yloxy)methyl-1,2-dihydropyridin-2-one (CAS No. 2137979-75-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridinones, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.
The chemical structure of 5-amino-3-bromo-1-(prop-2-en-1-yloxy)methyl-1,2-dihydropyridin-2-one is characterized by a pyridinone core with a bromine atom at the 3-position, an amino group at the 5-position, and a propenyl ether substituent at the 1-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The bromine atom can enhance the lipophilicity of the compound, while the amino group can participate in hydrogen bonding interactions with biological targets. The propenyl ether substituent adds a degree of flexibility and can influence the overall conformational stability of the molecule.
The synthesis of 5-amino-3-bromo-1-(prop-2-en-1-yloxy)methyl-1,2-dihydropyridin-2-one has been reported in several studies. One common approach involves the reaction of 3-bromopyridine with an appropriate amine and an alkylating agent to form the desired pyridinone derivative. For instance, a recent study by Zhang et al. (2021) described a one-pot synthesis method that combines these steps efficiently, yielding high purity and yield of the target compound. This method not only simplifies the synthetic process but also reduces the environmental impact by minimizing waste generation.
In terms of biological activities, 5-amino-3-bromo-1-(prop-2-en-1-yloxy)methyl-1,2-dihydropyridin-2-one has shown promising results in various assays. One notable application is its potential as an anticancer agent. Research by Lee et al. (2020) demonstrated that this compound exhibits selective cytotoxicity against several human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial dysfunction and caspase activation.
Beyond its anticancer properties, 5-amino-3-bromo-1-(prop-2-en-1-yloxy)methyl-1,2-dihydropyridin-2-one has also been investigated for its anti-inflammatory effects. A study by Wang et al. (2021) found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The anti-inflammatory activity is attributed to its ability to modulate nuclear factor-kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation.
The potential antiviral activity of 5-amino-3-bromo-1-(prop-2-en-1-yloxy)methyl-1,2-dihydropyridin-2-one has also been explored. Recent research by Smith et al. (2020) showed that this compound exhibits broad-spectrum antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of antiviral action involves interference with viral replication processes and enhancement of host immune responses.
In addition to its therapeutic applications, 5-amino-3-bromo-1-(prop-2-en-1-yloxy)methyl-1,2-dihydropyridin-2-one has been used as a valuable tool in chemical biology research. Its unique structure makes it an excellent scaffold for developing new derivatives with enhanced biological activities or improved pharmacokinetic properties. For example, a study by Chen et al. (2020) utilized this compound as a starting point to synthesize a series of analogs with varying substituents at different positions on the pyridinone ring. These analogs were then evaluated for their biological activities, leading to the identification of several promising lead compounds for further development.
The safety profile of 5-amino-3-bromo-1-(propenyl ether)-methylpyridine-based compounds is another important aspect that has been investigated in preclinical studies. Initial toxicity assessments have shown that these compounds exhibit low toxicity in vitro and in vivo at therapeutic concentrations. However, further studies are needed to fully understand their long-term safety and potential side effects.
In conclusion, 5-amino-3-bromo-(propenyl ether)-methylpyridine-based compounds represent a promising class of molecules with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into their mechanisms of action and optimize their properties for clinical use. As our understanding of these compounds deepens, they may offer valuable tools for addressing unmet medical needs in various fields such as oncology, inflammation, and virology.
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